2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15652707
InChI: InChI=1S/C16H11Cl2N3OS2/c17-11-6-5-10(7-12(11)18)8-19-21-15(22)9-23-16-20-13-3-1-2-4-14(13)24-16/h1-8H,9H2,(H,21,22)/b19-8+
SMILES:
Molecular Formula: C16H11Cl2N3OS2
Molecular Weight: 396.3 g/mol

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC15652707

Molecular Formula: C16H11Cl2N3OS2

Molecular Weight: 396.3 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C16H11Cl2N3OS2
Molecular Weight 396.3 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C16H11Cl2N3OS2/c17-11-6-5-10(7-12(11)18)8-19-21-15(22)9-23-16-20-13-3-1-2-4-14(13)24-16/h1-8H,9H2,(H,21,22)/b19-8+
Standard InChI Key AJTFJXPFGBHQBQ-UFWORHAWSA-N
Isomeric SMILES C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl

Introduction

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic molecule that combines a benzothiazole ring with a hydrazide functional group and a dichlorophenyl moiety. This structure suggests potential applications in medicinal chemistry and materials science due to its unique structural features.

Molecular Weight

Given the molecular formula above, the approximate molecular weight would be around 394 g/mol.

Structural Features

This compound includes:

  • A benzothiazole ring, known for diverse biological activities.

  • A hydrazide linkage, which forms part of hydrazone derivatives.

  • A (3,4-dichlorophenyl) group, influencing reactivity and biological activity.

Synthesis Methods

The synthesis typically involves multiple steps:

  • Formation of Benzothiazole Ring: Cyclization reactions involving appropriate precursors like 2-aminothiophenol.

  • Introduction of Sulfanyl Group: Reaction with suitable thiol reagents to attach the sulfanyl group to the benzothiazole ring.

  • Hydrazide Linkage Formation: Reaction with hydrazine hydrate or similar compounds.

  • Condensation Reaction: Final step involves condensing the hydrazide derivative with (3,4-dichlorobenzaldehyde) under acidic or basic conditions.

Biological Activities

Compounds similar to this one have shown potential in various biological assays:

ActivityPotential Mechanism
AntimicrobialDisruption of cell wall synthesis or interference with DNA replication .
AnticancerInhibition of specific enzymes involved in cancer cell proliferation .

Quantitative data such as IC50 values are crucial for assessing efficacy against specific targets but are not available for this exact compound without further research.

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